N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide
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Overview
Description
N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide is a chemical compound belonging to the class of quinolines It is characterized by the presence of a methyl group attached to the nitrogen atom and a carboxamide group at the 5th position of the tetrahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide typically involves the following steps:
Formation of 1,2,3,4-tetrahydroquinoline: This can be achieved through the hydrogenation of quinoline in the presence of a suitable catalyst.
N-methylation: The tetrahydroquinoline is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.
Carboxamide Formation: The final step involves the introduction of the carboxamide group at the 5th position. This can be done by reacting the N-methyl-1,2,3,4-tetrahydroquinoline with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid.
Reduction: N-methyl-1,2,3,4-tetrahydroquinoline-5-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of enzyme activity, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroquinoline: Lacks the N-methyl and carboxamide groups.
N-methyl-1,2,3,4-tetrahydroquinoline: Lacks the carboxamide group.
1,2,3,4-tetrahydroquinoline-5-carboxamide: Lacks the N-methyl group.
Uniqueness
N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide is unique due to the presence of both the N-methyl and carboxamide groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide |
InChI |
InChI=1S/C11H14N2O/c1-12-11(14)9-4-2-6-10-8(9)5-3-7-13-10/h2,4,6,13H,3,5,7H2,1H3,(H,12,14) |
InChI Key |
ZUERAFYOMKZJFQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C2CCCNC2=CC=C1 |
Origin of Product |
United States |
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